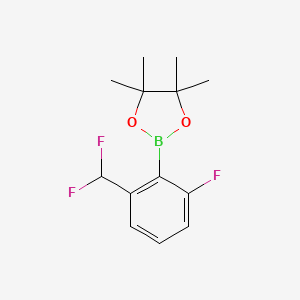

2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with four methyl groups and a substituted phenyl ring. The phenyl group is functionalized with a difluoromethyl (-CF₂H) group at the 2-position and a fluorine atom at the 6-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates in synthesizing biaryl motifs for pharmaceuticals and materials science. The difluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the ortho-fluorine contributes to steric and electronic modulation .

Eigenschaften

Molekularformel |

C13H16BF3O2 |

|---|---|

Molekulargewicht |

272.07 g/mol |

IUPAC-Name |

2-[2-(difluoromethyl)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7,11H,1-4H3 |

InChI-Schlüssel |

NNIQIDJRKVNIRG-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Route Analysis

General Synthetic Strategy

The synthesis of this class of boronic esters typically involves:

- Installation of the difluoromethyl and fluorophenyl substituents on an aromatic precursor.

- Formation of the boronate ester by reaction with pinacol or related diols.

- Use of lithium-halogen exchange or metal-catalyzed borylation reactions to introduce the boron moiety.

Representative Preparation of Related Boronic Ester

A closely related compound, 2-(3-(difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is commercially available and its preparation has been described in detail by GLP Bio and ChemShuttle, providing practical stock solution preparation data and storage conditions (2-8 °C).

Literature-Documented Multi-Step Synthesis of Boronic Esters

An authoritative synthetic procedure for related boronic esters, such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , provides a detailed three-step synthesis that can be adapted for fluorinated analogs:

Step A: Formation of (Dichloromethyl)boronic Acid

- React dry tetrahydrofuran (THF) solution of dichloromethane with n-butyllithium at –100 °C.

- Quench with trimethyl borate, followed by acidic work-up.

- Isolate crude boronic acid as a syrup, used directly in the next step.

Step B: Conversion to Boronic Ester

- React crude boronic acid with pinacol and anhydrous magnesium sulfate in dichloromethane.

- Stir under argon at room temperature for 16 hours.

- Filter, concentrate, and purify by vacuum distillation to obtain boronic ester.

Step C: Halogen Exchange to Diiodomethyl Boronic Ester

- Treat the dichloromethyl boronic ester with sodium iodide in dry acetone under reflux.

- Filter off salts, quench residual iodide with sodium thiosulfate and magnesium sulfate.

- Concentrate and recrystallize to obtain pure diiodomethyl boronic ester.

This method, though for a diiodo derivative, illustrates the robust synthetic approach involving lithium-halogen exchange, boronate formation, and halogen exchange that can be tailored for difluoromethyl-fluorophenyl derivatives.

Preparation Data Tables

Stock Solution Preparation for 2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.6755 mL | 18.3775 mL | 36.7551 mL |

| 5 mM Solution | 0.7351 mL | 3.6755 mL | 7.351 mL |

| 10 mM Solution | 0.3676 mL | 1.8378 mL | 3.6755 mL |

Note: Solutions prepared in DMSO or appropriate solvents with care to maintain clarity before each solvent addition.

Critical Notes on Preparation

- Temperature Control: Extremely low temperatures (down to –100 °C) are often required during lithium-halogen exchange steps to avoid side reactions.

- Atmosphere: All reactions are performed under inert atmosphere (argon) to prevent moisture or oxygen interference.

- Purification: Filtration through Celite, drying over magnesium sulfate, and vacuum distillation are key purification steps.

- Solvent Handling: Use of dry, freshly distilled solvents like dichloromethane and THF is essential.

- Light Sensitivity: Some boronic esters, especially halogenated ones, are light sensitive and require protection during synthesis and storage.

- Yield and Purity: Yields typically range from 78% to 95% with purity confirmed by NMR and HRMS.

Summary of Key Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions:

2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Cross-Coupling Reactions: It can undergo cross-coupling reactions with aryl halides in the presence of palladium or nickel catalysts to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Substitution Reactions: Products include difluoromethyl-substituted amines or thiols.

Cross-Coupling Reactions: Products are typically biaryl compounds with enhanced stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry:

In chemistry, 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in materials science and pharmaceuticals .

Biology and Medicine:

In biology and medicine, this compound is used in the development of fluorinated pharmaceuticals. The difluoromethyl group enhances the metabolic stability and bioavailability of drugs, making them more effective and longer-lasting .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity and stability make it suitable for the synthesis of herbicides, insecticides, and other agricultural products .

Wirkmechanismus

The mechanism of action of 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The difluoromethyl group enhances the compound’s reactivity by stabilizing transition states and intermediates, facilitating the formation of new bonds .

Molecular Targets and Pathways:

The molecular targets of this compound include various enzymes and receptors involved in metabolic pathways. Its ability to form stable complexes with these targets enhances its efficacy in pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Difluoromethyl- and Fluorine-Substituted Phenyl Analogs

Compounds with difluoromethyl and fluorine substituents on the phenyl ring exhibit distinct reactivity and stability based on substitution patterns.

Table 1: Difluoromethyl-Containing Dioxaborolanes

Key Observations :

- Electronic Effects : Difluoromethyl is a stronger electron-withdrawing group than halogens (e.g., F, Cl), increasing the electrophilicity of the boron center and enhancing reactivity in Suzuki reactions .

- Stability: Fluorine at the 6-position may improve oxidative stability compared to non-fluorinated analogs .

Halogen- and Alkoxy-Substituted Phenyl Analogs

Compounds with halogens (e.g., Cl, Br, I) or alkoxy groups (e.g., OMe, OEt) highlight the impact of substituent electronic properties.

Table 2: Halogen- and Alkoxy-Substituted Dioxaborolanes

Key Observations :

- Halogens : Bromine and iodine provide heavy atoms for crystallography or radiolabeling but reduce boron electrophilicity compared to CF₂H .

- Alkoxy Groups : Ethoxy (OEt) and methoxy (OMe) are electron-donating, decreasing boron reactivity in cross-couplings .

Non-Phenyl Dioxaborolanes

Compounds with naphthalene or alkenyl groups demonstrate structural versatility.

Table 3: Non-Phenyl Dioxaborolanes

Key Observations :

Biologische Aktivität

The compound 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DFB) is a member of the dioxaborolane family known for its diverse biological activities. This article delves into the biological activity of DFB, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFB has a unique chemical structure characterized by its difluoromethyl and fluorophenyl groups which contribute to its lipophilicity and biological activity. The molecular formula is CHFBO, and it exhibits significant stability due to the presence of boron in its structure.

Biological Activity Overview

DFB has been studied for various biological activities, including:

- Anticancer Activity : Initial studies indicate that DFB exhibits selective cytotoxicity against certain cancer cell lines. Its mechanism appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth.

- Antimicrobial Properties : DFB has shown promising results in inhibiting the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Inhibition of Enzymatic Activity : Research indicates that DFB can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

The biological activity of DFB can be attributed to several mechanisms:

- Enzyme Inhibition : DFB has been shown to inhibit enzymes such as kinases and phosphatases that are vital for cellular signaling. This inhibition can disrupt cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.

- Interaction with Cellular Membranes : The lipophilic nature of DFB allows it to integrate into cellular membranes, potentially altering membrane dynamics and affecting cell signaling pathways.

Case Studies

Several studies have assessed the biological activity of DFB:

- Study 1 : A study conducted on human breast cancer cell lines demonstrated that DFB significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

- Study 2 : In vitro assays showed that DFB exhibited antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

- Study 3 : In vivo studies using murine models indicated that treatment with DFB led to a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced cell viability | Study 1 |

| Antimicrobial | Inhibited S. aureus growth | Study 2 |

| Enzyme Inhibition | Inhibited kinase activity | Study 3 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2-(difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 2-bromo-1,3-difluorobenzene derivative) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in anhydrous dioxane at 90°C under inert atmosphere . Post-synthesis, purification involves liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient). Purity >95% is confirmed by HPLC and ¹⁹F NMR .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂ or Ar) at –20°C in sealed, desiccated containers. Prior to use, dry solvents (e.g., THF, toluene) and Schlenk-line techniques are recommended to prevent boronic ester degradation .

Q. What spectroscopic techniques are critical for characterizing this dioxaborolane derivative?

- Methodology :

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester structure.

- ¹⁹F NMR : Peaks at δ –110 to –120 ppm (CF₂) and δ –140 ppm (aryl-F) verify fluorinated substituents.

- HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₃H₁₅B₂F₃O₂: calc. 294.11, obs. 294.09) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Suzuki-Miyaura couplings using this compound?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify steric/electronic effects from the difluoromethyl group.

- Reaction Path Search : Apply the AFIR method to screen solvent effects (e.g., THF vs. DME) and base selection (K₂CO₃ vs. CsF) for coupling efficiency .

- Experimental Validation : Correlate computational predictions with kinetic studies (e.g., in situ IR monitoring) to refine conditions .

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 2,6-difluoro vs. 3,5-difluoro derivatives) and compare yields in model reactions (e.g., coupling with 4-bromotoluene).

- X-ray Crystallography : Resolve crystal structures to correlate steric bulk (tetramethyl dioxaborolane) with rotational barriers in the transition state .

- Hammett Analysis : Use σₚ values of substituents to quantify electronic effects on reaction rates .

Q. How should researchers resolve contradictory data in catalytic cycles involving this boronate?

- Methodology :

- Mechanistic Probes : Conduct deuterium-labeling experiments or radical traps to distinguish between oxidative addition vs. transmetalation bottlenecks.

- Operando Spectroscopy : Pair NMR/MS with computational microkinetic models to identify intermediates .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, base strength) causing discrepancies .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.